molecular formula C26H20N6O B269544 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

Cat. No. B269544
M. Wt: 432.5 g/mol
InChI Key: DVXKYIJIPVPGEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile is a novel chemical compound that has gained significant attention in the scientific research community. It is a pyrazole-based compound that has shown promising results in a variety of biological applications.

Scientific Research Applications

The unique chemical structure of 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile makes it a promising compound for a variety of scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has shown to reduce inflammation in animal models. It has also been studied for its potential as an anti-microbial agent, as it has shown to have activity against a variety of bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various cellular pathways that are involved in cell growth and inflammation. It has been shown to inhibit the activity of certain enzymes that are involved in these pathways, which may contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, reduce inflammation in animal models, and have activity against a variety of bacterial and fungal strains. Additionally, it has been shown to have low toxicity in vitro, which makes it a promising compound for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile in lab experiments is its unique chemical structure, which makes it a promising compound for a variety of scientific research applications. Additionally, it has been shown to have low toxicity in vitro, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult for some researchers to obtain.

Future Directions

There are several future directions for research involving 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile. One direction is to further investigate its potential as an anti-cancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another direction is to investigate its potential as an anti-inflammatory and anti-microbial agent, as it has shown activity against a variety of bacterial and fungal strains. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile is a complex process that involves several steps. The first step involves the reaction of 6-naphthalen-1-yloxy-2-phenylpyrimidin-4-amine with ethyl cyanoacetate to form 5-ethyl-2-phenyl-6-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrimidin-4-amine. The second step involves the reaction of this intermediate product with hydrazine hydrate to form 5-amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile.

properties

Product Name

5-Amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

Molecular Formula

C26H20N6O

Molecular Weight

432.5 g/mol

IUPAC Name

5-amino-3-ethyl-1-(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C26H20N6O/c1-2-21-20(16-27)25(28)32(31-21)23-15-24(30-26(29-23)18-10-4-3-5-11-18)33-22-14-8-12-17-9-6-7-13-19(17)22/h3-15H,2,28H2,1H3

InChI Key

DVXKYIJIPVPGEV-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC(=N2)C3=CC=CC=C3)OC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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